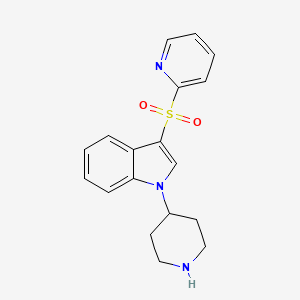
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a piperidine ring and a pyridine sulfonyl group attached to the indole core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- can be synthesized through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Attachment of the Pyridine Sulfonyl Group: The pyridine sulfonyl group can be attached through a sulfonylation reaction, where a pyridine sulfonyl chloride reacts with the indole-piperidine intermediate in the presence of a base.
Industrial Production Methods: Industrial production of 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole, piperidine, or pyridine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and solvents like dichloromethane and dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The piperidine and pyridine sulfonyl groups may interact with specific receptors or enzymes, modulating their activity.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes involved in key biological processes, leading to therapeutic effects.
Modulation of Signaling Pathways: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- can be compared with other similar compounds, such as:
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinyl)-: Lacks the sulfonyl group, which may result in different chemical and biological properties.
1H-Indole, 1-(4-piperidinyl)-3-(2-pyridylsulfonyl)-: Similar structure but with variations in the position of the sulfonyl group, affecting its reactivity and interactions.
1H-Indole, 1-(4-piperidinyl)-3-(2-thiazolylsulfonyl)-:
The uniqueness of 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
651335-74-9 |
|---|---|
分子式 |
C18H19N3O2S |
分子量 |
341.4 g/mol |
IUPAC名 |
1-piperidin-4-yl-3-pyridin-2-ylsulfonylindole |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,18-7-3-4-10-20-18)17-13-21(14-8-11-19-12-9-14)16-6-2-1-5-15(16)17/h1-7,10,13-14,19H,8-9,11-12H2 |
InChIキー |
QYYWSROAEDERRP-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


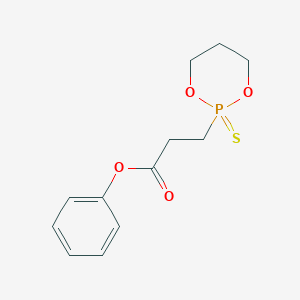

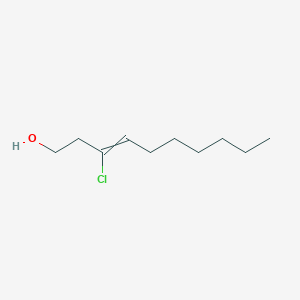


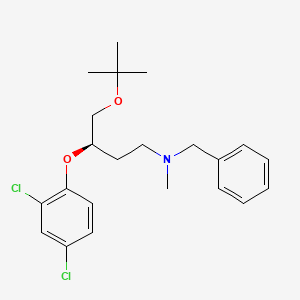
![1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol](/img/structure/B12531283.png)
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12531285.png)
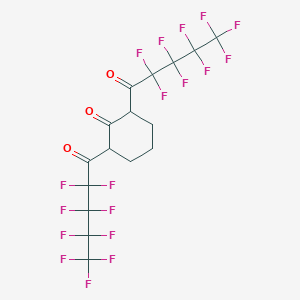
![Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane](/img/structure/B12531292.png)
![6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B12531310.png)
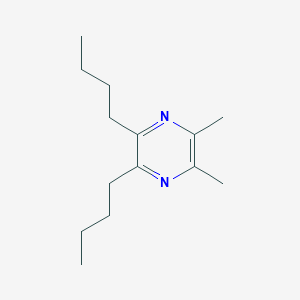

![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
